2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (hereafter referred to as Compound X) is a heterocyclic molecule featuring a pyrano[3,2-c][2,1]benzothiazine core. This compound belongs to a class of molecules synthesized via multicomponent reactions involving benzothiazine precursors, malononitrile, and substituted benzaldehydes . The 4-bromophenyl and 4-methylbenzyl substituents confer distinct electronic and steric properties, which may influence its biological activity, particularly as a monoamine oxidase (MAO) inhibitor.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O3S/c1-16-6-8-17(9-7-16)15-30-22-5-3-2-4-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-10-12-19(27)13-11-18/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMHGYTUHDHBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C19H16BrN3O3S
- Molecular Weight : 420.31 g/mol
- CAS Number : Not specified in the sources
Biological Activity Overview
The biological activities of benzothiazine derivatives have been extensively studied. The following sections summarize the key findings regarding the specific compound .
Antimicrobial Activity
Benzothiazine derivatives are known for their antimicrobial properties. The presence of halogen substituents (such as bromine) enhances antibacterial activity against Gram-positive bacteria. Research indicates that compounds with halogen atoms exhibit increased potency compared to their non-halogenated counterparts .
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| 7e | 0.0655 | Antibacterial |
| 6g | 0.00975 | Antibacterial |
Anticancer Properties
Several studies have highlighted the anticancer potential of benzothiazine derivatives. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, compounds with a fluorine atom or trifluoromethyl group have shown enhanced cytotoxicity against various cancer cell lines .
Anti-inflammatory and Neuroprotective Effects
Research suggests that benzothiazine derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses . Additionally, certain derivatives have demonstrated neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s .
The biological activity of this compound is largely attributed to its ability to interact with molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : Binding to specific receptors can modulate signaling pathways that affect cell growth and apoptosis.
Case Studies and Research Findings
- Antibacterial Activity Study : A comparative study on benzothiazine derivatives showed that those with a bromophenyl substituent had significantly lower MIC values against Staphylococcus aureus and Enterococcus faecalis .
- Cytotoxicity Evaluation : In vitro studies indicated that the cytotoxicity of certain benzothiazine derivatives was enhanced by the presence of halogen groups. For example, compounds with para-substituted halogens exhibited stronger activity than those without .
- Neuroprotective Effects : A study on neuroprotective properties revealed that benzothiazine derivatives could reduce oxidative stress markers in neuronal cells, indicating potential for treating neurodegenerative conditions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) mg/mL |
|---|---|---|
| This compound | Escherichia coli | 0.0048 |
| This compound | Candida albicans | 0.039 |
The results indicate that the compound could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit the growth of several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A notable study indicated that derivatives of this compound exhibited superior anticancer activity compared to existing therapies. The mechanism involves the modulation of specific signaling pathways associated with cell survival and apoptosis .
Material Science Applications
In addition to its biological applications, this compound can also be utilized in material science for synthesizing advanced materials due to its unique structural attributes. Its ability to form complexes with metals or other organic compounds opens avenues for developing novel catalysts or functional materials.
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of various derivatives related to the compound. The findings highlighted its effectiveness against Escherichia coli and Candida albicans, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer effects of this compound on human cancer cell lines. The results showed a marked reduction in cell viability and increased apoptosis rates in treated cells compared to controls. This indicates that the compound could serve as a basis for new cancer treatments targeting specific pathways involved in tumor growth .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Substituent Effects on Bioactivity: The benzyl group at position 6 in 6d () confers MAO-A selectivity, whereas a methyl group (as in 7q) reduces potency but retains selectivity . The 4-bromophenyl group in Compound X introduces a strong electron-withdrawing effect, which could stabilize charge-transfer interactions with MAO isoforms compared to phenyl or methylphenyl analogs .
Functional Group Influence :
Table 2: Comparative MAO Inhibition Data (from )
| Compound ID | R1 | R2 | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |
|---|---|---|---|---|---|
| 6d | Phenyl | Benzyl | 0.42 | >10 | MAO-A |
| 7q | Phenyl | Methyl | 0.89 | >10 | MAO-A |
| 6h | Phenyl | Benzyl | >10 | 0.37 | MAO-B |
| 7r | Phenyl | Methyl | >10 | 0.51 | MAO-B |
- Compound X’s Hypothetical Activity :
- The 4-bromophenyl group may enhance MAO-A/B dual inhibition due to bromine’s polarizability and van der Waals interactions, as seen in dual inhibitors like 71 ().
- Molecular docking studies of analogs suggest that bulky substituents (e.g., benzyl) occupy hydrophobic pockets in MAO-A, while smaller groups (e.g., methyl) favor MAO-B .
Q & A
Q. What are the optimal synthetic routes for achieving high yields of this compound?
- Methodological Answer : Optimize synthesis via multicomponent reactions (MCRs) under reflux conditions using acetic anhydride and acetic acid as solvents, as demonstrated in analogous pyrano-pyrazole systems . Adjust stoichiometric ratios of precursors (e.g., aldehydes, amines) and reaction times (typically 2–12 hours) to enhance yields. Monitor intermediates via TLC and purify via recrystallization (e.g., DMF/water mixtures) . For bromophenyl-substituted analogs, yields >90% have been reported using similar protocols .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Combine - and -NMR to confirm substituent positions (e.g., bromophenyl at C4, methylbenzyl at C6) . Validate aromatic proton coupling constants (e.g., ) and carbonyl/cyano IR peaks (~2,220 cm) . Cross-reference with single-crystal X-ray diffraction (CCDC-971311) to resolve stereochemical uncertainties in the dihydropyrano-benzothiazine core .
Q. What solvents and conditions improve solubility for purification and bioassay testing?
- Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for initial dissolution. For recrystallization, use mixed solvents (e.g., acetic acid/ethanol) to enhance crystal lattice formation . For bioassays, employ DMSO stock solutions (<1% v/v) to avoid aggregation. Solubility parameters (Hansen, Hildebrand) can be modeled using COSMO-RS simulations .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-bromophenyl vs. 4-methylbenzyl) influence reactivity and regioselectivity?
- Methodological Answer : Conduct Hammett analysis by synthesizing analogs with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups. Compare reaction rates via -NMR kinetics and DFT calculations (e.g., Gaussian) to map charge distribution in intermediates . Substituents at C4 (bromophenyl) significantly stabilize the transition state via resonance effects, as shown in pyrano-pyrazole derivatives .
Q. Can machine learning (ML) models predict optimal reaction conditions or crystallographic packing?
- Methodological Answer : Train ML algorithms (e.g., Random Forest, neural networks) on datasets of analogous compounds (e.g., pyrano[2,3-c]pyrazoles) with variables like solvent polarity, temperature, and substituent electronegativity . Use COMSOL Multiphysics to simulate crystal packing energies and predict lattice parameters, reducing experimental trial-and-error .
Q. How to resolve contradictions between spectral data and computational structural predictions?
- Methodological Answer : Reconcile discrepancies by performing high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., observed vs. calculated ) . Validate computational geometries (e.g., DFT-optimized structures) against experimental XRD bond lengths/angles . For conflicting NMR shifts, consider dynamic effects (e.g., tautomerism) via variable-temperature NMR .
Q. What theoretical frameworks guide mechanistic studies of its heterocyclic ring formation?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic centers in cyclization steps. Use Marcus theory to analyze proton-transfer kinetics in the dihydropyrano ring closure . Reference analogous benzothiazine syntheses to propose stepwise vs. concerted pathways .
Q. How to design control experiments for assessing byproduct formation during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
